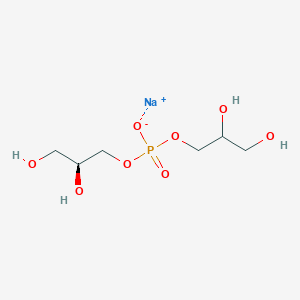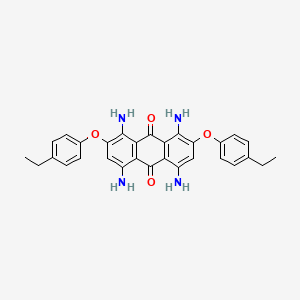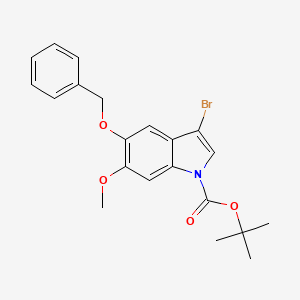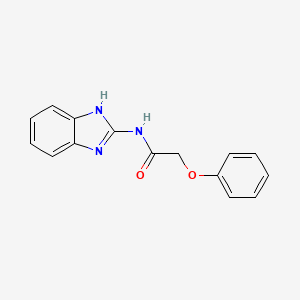
Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate is a chemical compound with the molecular formula C6H13Na2O10P It is a sodium salt derivative of a phosphate ester, characterized by the presence of two 2,3-dihydroxypropyl groups attached to a phosphate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate typically involves the reaction of glycerol with phosphoric acid in the presence of a sodium base. The reaction proceeds through the formation of intermediate esters, which are subsequently neutralized with sodium hydroxide to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where glycerol and phosphoric acid are mixed under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques. The final product is typically obtained as a solid, which can be further processed into various forms for different applications.
化学反应分析
Types of Reactions
Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The phosphate group can undergo substitution reactions with various nucleophiles, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphate group under mild conditions.
Major Products
The major products formed from these reactions include various phosphate esters, ketones, aldehydes, and reduced alcohol derivatives. These products can be further utilized in different chemical and biological applications.
科学研究应用
Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for certain pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. Additionally, it can participate in phosphorylation reactions, influencing various metabolic pathways and enzymatic activities.
相似化合物的比较
Similar Compounds
Sodium glycerophosphate: Similar in structure but with different functional groups attached to the phosphate moiety.
Sodium dihydrogen phosphate: A simpler phosphate salt with different chemical properties.
Sodium tripolyphosphate: A more complex phosphate compound with multiple phosphate units.
Uniqueness
Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual 2,3-dihydroxypropyl groups provide additional functional sites for chemical reactions, making it versatile for various applications.
属性
分子式 |
C6H14NaO8P |
|---|---|
分子量 |
268.13 g/mol |
IUPAC 名称 |
sodium;[(2S)-2,3-dihydroxypropyl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C6H15O8P.Na/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8;/h5-10H,1-4H2,(H,11,12);/q;+1/p-1/t5-,6?;/m0./s1 |
InChI 键 |
WYHDJJSICPMMFI-GNVLWMSISA-M |
手性 SMILES |
C([C@@H](COP(=O)([O-])OCC(CO)O)O)O.[Na+] |
规范 SMILES |
C(C(COP(=O)([O-])OCC(CO)O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(6-Fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;dihydrochloride](/img/structure/B13123618.png)


![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)




![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)


![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
